6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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Overview
Description
6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is an organic compound with the molecular formula C9H7FO4 and a molecular weight of 198.15 g/mol . This compound is characterized by the presence of a fluorine atom, a benzodioxine ring, and a carboxylic acid group. It is typically found as a white to pale yellow solid and is soluble in acidic and neutral solvents such as chloroform, methanol, and dimethyl sulfoxide .
Preparation Methods
The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid generally involves chemical synthesis methods. One common synthetic route includes the reaction of 6-fluoro-2,3-dihydrobenzo[b][1,4]dioxine with a suitable carboxylating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzodioxine ring play crucial roles in its binding affinity and activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can be compared with similar compounds such as:
6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the carboxylic acid group, resulting in different chemical and biological properties.
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid: Lacks the fluorine atom, affecting its reactivity and interactions.
6-Fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxamide:
These comparisons highlight the unique features of this compound, such as the presence of both a fluorine atom and a carboxylic acid group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLQKAKONJDIRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1162673-52-0 |
Source
|
Record name | 6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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